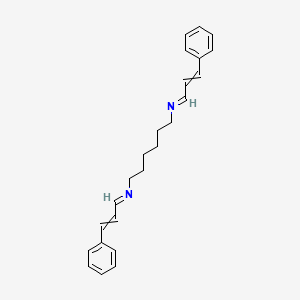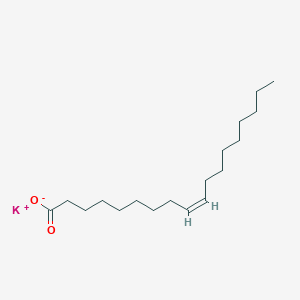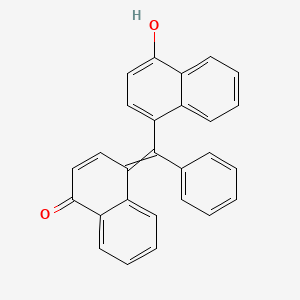
sodium;(Z)-octadec-9-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;(Z)-octadec-9-enoate, commonly known as sodium oleate, is a sodium salt of oleic acid. It is an anionic surfactant and is widely used in various industrial applications. This compound is known for its emulsifying, dispersing, and detergent properties. Sodium oleate is often found in soaps, detergents, and cosmetics due to its ability to lower the surface tension of water, making it an effective cleaning agent.
准备方法
Synthetic Routes and Reaction Conditions: Sodium oleate is typically synthesized through the saponification of oleic acid with sodium hydroxide. The reaction involves heating oleic acid with an aqueous solution of sodium hydroxide, resulting in the formation of sodium oleate and water. The reaction can be represented as follows:
C17H33COOH+NaOH→C17H33COONa+H2O
Industrial Production Methods: In industrial settings, sodium oleate is produced by neutralizing oleic acid with sodium carbonate or sodium hydroxide. The process involves mixing oleic acid with a sodium carbonate or sodium hydroxide solution, followed by heating and stirring to ensure complete reaction. The resulting product is then purified and dried to obtain sodium oleate in its solid form.
Types of Reactions:
Oxidation: Sodium oleate can undergo oxidation reactions, leading to the formation of various oxidation products such as peroxides and epoxides.
Reduction: Reduction of sodium oleate can yield oleic acid or other reduced forms of the compound.
Substitution: Sodium oleate can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Reagents like calcium chloride or magnesium chloride can facilitate cation exchange.
Major Products Formed:
Oxidation: Peroxides, epoxides, and other oxidized derivatives.
Reduction: Oleic acid and other reduced forms.
Substitution: Calcium oleate, magnesium oleate, and other metal oleates.
科学研究应用
Sodium oleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in colloidal systems.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of soaps, detergents, and emulsifiers. It is also used in the flotation process in the mining industry to separate valuable minerals from ores.
作用机制
Sodium oleate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to emulsify oils and fats. This action is due to the amphiphilic nature of sodium oleate, which has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. The hydrophobic tail interacts with oils and fats, while the hydrophilic head interacts with water, leading to the formation of micelles that can solubilize and disperse oils in water.
相似化合物的比较
Sodium stearate: Another sodium salt of a fatty acid, commonly used in soaps and detergents.
Sodium palmitate: Similar in structure and function, used in cosmetics and personal care products.
Sodium laurate: A shorter-chain fatty acid salt, also used in soaps and detergents.
Uniqueness of Sodium Oleate: Sodium oleate is unique due to its unsaturated nature, which imparts different physical and chemical properties compared to saturated fatty acid salts like sodium stearate and sodium palmitate. The presence of a double bond in the carbon chain of sodium oleate makes it more reactive and provides distinct emulsifying and dispersing capabilities.
属性
IUPAC Name |
sodium;(Z)-octadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKXLBQYZLBQEK-KVVVOXFISA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7822133.png)

